Chloroform

描述

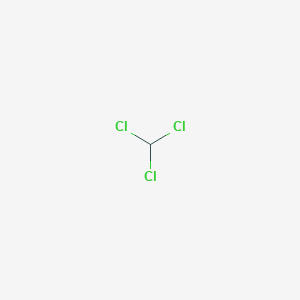

Structure

3D Structure

属性

IUPAC Name |

chloroform | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl3/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDRZPFGACZZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl3 | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chloroform | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chloroform | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020306 | |

| Record name | Chloroform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroform appears as a clear colorless liquid with a characteristic odor. Denser (12.3 lb / gal) than water and slightly soluble in water. Hence sinks in water. Nonflammable under most conditions, but burns under extreme conditions. May cause illness by inhalation, skin absorption or ingestion. Used as a solvent, to make other chemicals, as a fumigant., Liquid, Colorless liquid with a pleasant odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor. | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/53 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

143 °F at 760 mmHg (EPA, 1998), 61.12 °C, 61.00 to 62.00 °C. @ 760.00 mm Hg, 62 °C, 143 °F | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

None (EPA, 1998) | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 7.95X10+3 mg/L at 25 °C, Highly soluble in water, One mL dissolves in about 200 mL water at 25 °C, Miscible with alcohol, benzene, ether, petroleum ether, carbon tetrachloride, carbon disulfide, oils, For more Solubility (Complete) data for Chloroform (6 total), please visit the HSDB record page., 7.95 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.8, (77 °F): 0.5% | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.4832 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.4788 g/cu cm at 25 °C, Density: 1.484 at 20 °C/20 °C, An alcholic solution of chloroform containing 6% by volume of chloroform, corresponding to 10.5% by weight and approximately 89% absolute alcohol by volume. Colorless, clear liquid. Chloroform odor. Density: approximately 0.85 /Spirit of chloroform/, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 1.48 | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.12 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.12 (Air = 1), Relative vapor density (air = 1): 4.12, 4.12 | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

100 mmHg at 50.72 °F (EPA, 1998), 197.0 [mmHg], VP: 100 mm Hg at 10.4 °C, 197 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 212, 160 mmHg | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/53 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Contains the following stabilizer(s): 2-Methyl-2-butene (>/=0.001 to | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Highly refractive, nonflammable, heavy, very volatile liquid, Clear, colorless liquid, Colorless, highly refractive, heavy volatile liquid. | |

CAS No. |

67-66-3 | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroform [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroform | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11387 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROFORM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroform | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chloroform-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROFORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V31YC746X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-82.3 °F (EPA, 1998), -63.47 °C, -63.2 °C, -64 °C, -82 °F | |

| Record name | CHLOROFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroform | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROFORM (TRICHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/477 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Synthesis and Industrial Production of Chloroform: A Technical Guide

Introduction: Chloroform, systematically named trichloromethane (CHCl₃), is a dense, colorless, and sweet-smelling organic compound.[1] Historically significant as an early anesthetic, its modern applications are primarily industrial.[2][3] Several million tons of this compound are produced annually, serving as a key precursor for the synthesis of polytetrafluoroethylene (PTFE) and various refrigerants, though its use in the latter is declining due to environmental concerns.[4] This guide provides an in-depth exploration of the synthesis methodologies and large-scale industrial production of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The production of this compound is dominated by a few key chemical processes. The choice of method often depends on the desired scale of production and the available starting materials.

Methane Chlorination: The Industrial Standard

The primary route for the large-scale industrial synthesis of this compound is the free-radical chlorination of methane.[1][5] This process involves heating a mixture of methane (CH₄) and chlorine (Cl₂) gas to high temperatures, typically between 400–500 °C.[1] The reaction proceeds through a series of free-radical halogenation steps, yielding a mixture of chlorinated methanes.[1][5]

The sequential reactions are as follows:

-

Chloromethane formation: CH₄ + Cl₂ → CH₃Cl + HCl

-

Dichloromethane formation: CH₃Cl + Cl₂ → CH₂Cl₂ + HCl

-

Trichloromethane (this compound) formation: CH₂Cl₂ + Cl₂ → CHCl₃ + HCl

-

Carbon tetrachloride formation: CHCl₃ + Cl₂ → CCl₄ + HCl

The final output is a mixture of chloromethane, dichloromethane, this compound, and carbon tetrachloride, which are then separated based on their different boiling points through distillation.[1][5]

The Haloform Reaction

The haloform reaction is a well-established method for producing this compound, particularly on a smaller, laboratory scale.[6] This reaction involves the exhaustive halogenation of a methyl ketone (a molecule containing the R-CO-CH₃ group) or a compound that can be oxidized to a methyl ketone (like ethanol) in the presence of a base.[6][7]

From Acetone: A common laboratory and small-scale industrial method involves the reaction of acetone with sodium hypochlorite (bleach).[1][4][8] The overall reaction is: 3 NaOCl + (CH₃)₂CO → CHCl₃ + 2 NaOH + CH₃COONa[1]

From Ethanol: Alternatively, ethanol can be used as the starting material, reacting with bleaching powder (calcium hypochlorite, Ca(OCl)₂).[9][10][11][12] This process occurs in several steps:

-

Oxidation of Ethanol: Chlorine, produced from the bleaching powder, oxidizes ethanol to acetaldehyde.

-

Chlorination of Acetaldehyde: The acetaldehyde is then chlorinated to form trichloroacetaldehyde (chloral).

-

Hydrolysis: The chloral is hydrolyzed by the calcium hydroxide (also formed from the bleaching powder) to yield this compound and calcium formate.[12][13]

Other Synthesis Routes

Other methods for this compound production exist, though they are less common in modern industrial applications:

-

Partial Reduction of Carbon Tetrachloride: this compound can be produced by the partial reduction of carbon tetrachloride (CCl₄) using iron filings and water.[14]

-

From Chloral Hydrate: Pure this compound can be obtained by the distillation of chloral hydrate with a strong base like sodium hydroxide.[12]

Industrial Production and Process

The industrial manufacturing of this compound is a highly optimized process designed for continuous production and high purity.

Process Flow for Methane Chlorination

The industrial production of this compound via methane chlorination typically follows these steps:

-

Feed Preparation: Methane and chlorine gases are mixed in specific ratios.

-

Reaction: The gas mixture is fed into a high-temperature reactor (400-650 °C) where free-radical chlorination occurs.[15]

-

Cooling: The hot gas mixture exiting the reactor is cooled.

-

Neutralization and Drying: The product stream is washed to remove hydrochloric acid and then dried.

-

Distillation: The mixture of chloromethanes is separated in a series of distillation columns to isolate pure this compound.

Quantitative Data and Reaction Conditions

The following tables summarize key quantitative data for the primary synthesis methods.

| Parameter | Methane Chlorination | Haloform Reaction (Acetone) | Haloform Reaction (Ethanol) |

| Reactants | Methane (CH₄), Chlorine (Cl₂) | Acetone ((CH₃)₂CO), Sodium Hypochlorite (NaOCl) | Ethanol (C₂H₅OH), Bleaching Powder (Ca(OCl)₂) |

| Temperature | 400–500 °C[1] | Exothermic, often cooled initially[8] | Gentle heating on a water bath[11] |

| Catalyst | Not required (thermal initiation) | Base (from hypochlorite) | Base (from bleaching powder) |

| Scale | Large industrial scale[1] | Small to medium scale[1] | Laboratory and small scale[9] |

| Products | Mixture of CH₃Cl, CH₂Cl₂, CHCl₃, CCl₄[1] | This compound, Sodium Acetate, Sodium Hydroxide[1] | This compound, Calcium Formate[13] |

| Method | Advantages | Disadvantages |

| Methane Chlorination | Continuous process, high throughput, utilizes readily available raw materials. | Produces a mixture of products requiring separation, high energy input due to high temperatures.[16] |

| Haloform Reaction | Can be performed at lower temperatures, good for smaller scale, can produce high purity product directly. | Not as economical for very large scale production, can be exothermic and require careful temperature control.[8] |

Purification

Regardless of the synthesis method, the crude this compound product requires purification. Common purification steps include:

-

Washing: The this compound is washed with water and a dilute base (like sodium hydroxide or sodium bicarbonate solution) to remove acidic impurities such as HCl and unreacted chlorine.[11][12]

-

Drying: The washed this compound is dried using a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.[4][13]

-

Distillation: Final purification is achieved by fractional distillation, collecting the fraction that boils at the boiling point of this compound (61-62 °C).[4][12]

Safety and Handling in Industrial Production

This compound is a hazardous substance, and its industrial production requires strict safety protocols.[3][17]

-

Toxicity: this compound is toxic if inhaled, ingested, or absorbed through the skin.[17] Chronic exposure is linked to liver and kidney damage, and it is a suspected human carcinogen.[17][18]

-

Phosgene Formation: In the presence of oxygen and light, this compound can decompose to form highly toxic phosgene gas (COCl₂).[6][10][11] To prevent this, commercial this compound is often stabilized with a small amount of ethanol or amylene.[1][4]

-

Handling Precautions: Production facilities must have adequate ventilation, and personnel should use appropriate personal protective equipment (PPE), including chemical-resistant gloves and respiratory protection.[18][19][20]

-

Storage: this compound should be stored in tightly sealed, dark-colored bottles in a cool, well-ventilated area away from incompatible materials like strong bases and reactive metals.[10][17][18]

Experimental Protocols

The following are detailed protocols for the laboratory synthesis of this compound.

Synthesis via Haloform Reaction (Acetone and Bleach)

This protocol is adapted from common laboratory procedures for the haloform reaction.[4][21]

Materials:

-

Acetone (reagent grade)

-

Sodium hypochlorite solution (household bleach, ~5-6%)

-

Separatory funnel

-

Ice bath

-

Beakers and flasks

Procedure:

-

Chill approximately 500 mL of sodium hypochlorite solution in an ice bath to below 10 °C.

-

Slowly add 25 mL of acetone to the chilled bleach solution while stirring. The addition should be done in small portions to control the exothermic reaction.

-

Continue to stir the mixture in the ice bath. A milky white suspension of this compound will form.[8]

-

Allow the reaction mixture to sit for about 30-45 minutes to ensure the reaction is complete and to let the this compound settle.

-

Carefully decant the upper aqueous layer.

-

Transfer the remaining mixture to a separatory funnel. The denser this compound layer will be at the bottom.

-

Separate and collect the lower this compound layer.

-

Wash the collected this compound with an equal volume of water, followed by a wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the this compound layer again and dry it over anhydrous magnesium sulfate.

-

The this compound can be further purified by distillation, collecting the fraction boiling at 61-62 °C.

Synthesis from Ethanol and Bleaching Powder

This protocol describes the synthesis of this compound from ethanol.[11][12][13]

Materials:

-

Ethanol (95%)

-

Bleaching powder (calcium hypochlorite)

-

Round-bottom flask (1 L)

-

Distillation apparatus

-

Heating mantle or water bath

Procedure:

-

Prepare a paste by mixing 100 g of bleaching powder with 200 mL of water in a 1 L round-bottom flask.[11]

-

Add 25 mL of ethanol to the paste and mix thoroughly.[11]

-

Set up the flask for distillation with a condenser and a receiving flask.

-

Gently heat the mixture using a water bath. The reaction will start, and a mixture of this compound and water will distill over.[11][12]

-

Continue the distillation until no more oily droplets of this compound are seen coming over with the water.

-

Transfer the distillate to a separatory funnel.

-

Separate and collect the lower this compound layer.

-

Purify the collected this compound by washing with dilute NaOH solution, then with water, followed by drying and distillation as described in the previous protocol.[11][12]

Visualized Pathways and Processes

The following diagrams illustrate the key chemical pathways and industrial workflows for this compound production.

Caption: Sequential chlorination of methane to produce this compound.

Caption: Simplified mechanism of the Haloform reaction.

Caption: Industrial workflow for this compound production via methane chlorination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. This compound, uses, and safety precautions | Yashika Solutions [labitems.co.in]

- 4. Lu Le Laboratory: Synthesis of this compound from Acetone and Bleach - Haloform Reaction - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 5. youtube.com [youtube.com]

- 6. Haloform reaction - Wikipedia [en.wikipedia.org]

- 7. study.com [study.com]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound (CHCl₃) – Structure, Formula, Properties, Preparation & Uses [allen.in]

- 10. This compound: Properties, Uses, and Safety Explained [vedantu.com]

- 11. This compound - Lab preparation, Properties, Uses and Question/Answer [chemicalnote.com]

- 12. scienceinfo.com [scienceinfo.com]

- 13. kemix.com.au [kemix.com.au]

- 14. Other preparation methods for this compound [simply.science]

- 15. US1975727A - Process for making this compound - Google Patents [patents.google.com]

- 16. eprints.ums.ac.id [eprints.ums.ac.id]

- 17. laballey.com [laballey.com]

- 18. safety.duke.edu [safety.duke.edu]

- 19. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

- 20. wcu.edu [wcu.edu]

- 21. m.youtube.com [m.youtube.com]

Trichloromethane (CHCl₃): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and reactive characteristics of trichloromethane, commonly known as chloroform. The information is curated to support research, scientific analysis, and drug development applications.

Molecular Structure and Spectroscopic Profile

Trichloromethane is an organic compound with the formula CHCl₃.[1][2][3][4][5] Structurally, it consists of a central carbon atom covalently bonded to one hydrogen atom and three chlorine atoms.[4][6] This arrangement results in a tetrahedral molecular geometry.[4][5][6][7][8][9][10][11] The hybridization of the central carbon atom is sp³, consistent with its tetrahedral shape.[6] Although the individual C-Cl and C-H bonds are polar, the asymmetrical arrangement of these bonds results in a net dipole moment, making the molecule polar.[1][4][7]

The molecule belongs to the C₃v point group, characterized by a three-fold rotation axis and three vertical planes of symmetry.[4][12]

The following diagram illustrates the tetrahedral geometry of trichloromethane.

Caption: Tetrahedral structure of trichloromethane with bond lengths.

Physical and Chemical Properties

Trichloromethane is a colorless, volatile, and dense liquid with a characteristic sweet smell.[1][3][5][11][13][14] It is non-flammable under most conditions but can burn at very high temperatures.[14] The hydrogen atom in this compound is capable of participating in hydrogen bonding, which contributes to its properties as a good solvent for a variety of organic compounds including lipids, resins, and alkaloids.[1][4]

The following table summarizes key quantitative properties of trichloromethane.

| Property | Value | Citations |

| Molecular Formula | CHCl₃ | [3][15][16] |

| Molar Mass | 119.38 g/mol | [3][15][16] |

| Appearance | Colorless, clear liquid | [1][3][16] |

| Odor | Sweet, pleasant, ether-like | [1][3] |

| Density | 1.489 g/cm³ at 25 °C | [1][16][17] |

| Melting Point | -63.5 °C (-82.3 °F; 209.7 K) | [1][3][16][18] |

| Boiling Point | 61.2 °C (142.2 °F; 334.4 K) | [3][16][18] |

| Solubility in Water | 0.8 g/100 mL at 20 °C (Slightly soluble) | [1][3] |

| Dipole Moment | 1.15 D | [1] |

| Molecular Geometry | Tetrahedral | [4][7][8] |

| C-Cl Bond Length | ~176 pm (or 174 pm) | [7][10] |

| C-H Bond Length | ~109 pm | [10] |

| Cl-C-Cl Bond Angle | ~109.5° | [6][7][8][9] |

| Vapor Pressure | 265 hPa at 25 °C | [17] |

| Refractive Index | Highly refractive | [1][14] |

Key Chemical Reactions

Trichloromethane participates in several important chemical reactions, making it a versatile reagent in organic synthesis.

When exposed to air and light, trichloromethane slowly oxidizes to form highly toxic phosgene (COCl₂) and hydrogen chloride (HCl).[5][11][19][20] This degradation is a significant safety concern. To mitigate this, commercial this compound is often stabilized with a small amount of ethanol, which reacts with any phosgene formed to produce harmless ethyl carbonate.[19]

Caption: Oxidation of trichloromethane to phosgene and HCl.

In the presence of a strong base like sodium hydroxide, trichloromethane serves as a precursor to dichlorocarbene (:CCl₂), a highly reactive intermediate.[1] This carbene can then be used in various synthetic applications. A notable example is the Reimer-Tiemann reaction, where dichlorocarbene reacts with a phenol to introduce a formyl group (-CHO) onto the aromatic ring, typically at the ortho position.[1]

Caption: Reimer-Tiemann reaction workflow.

When heated with a primary amine and alcoholic potassium hydroxide, trichloromethane undergoes the carbylamine reaction to produce an isocyanide, which has a highly offensive odor.[19][21] This reaction is a qualitative test for primary amines and for this compound itself.[19][21]

Caption: The carbylamine reaction (isocyanide test).

Experimental Protocols for Characterization

The structural elucidation and purity assessment of trichloromethane rely on standard analytical techniques.

Objective: To confirm the presence and chemical environment of the single proton in the CHCl₃ molecule.

Methodology:

-

Sample Preparation: Prepare a solution by dissolving a small amount of the trichloromethane sample in a deuterated solvent, typically deuterated this compound (CDCl₃) to avoid a large solvent signal, although for neat analysis, no solvent is required.[22] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[22][23][24]

-

Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Expected Outcome: The spectrum will show a single sharp singlet at approximately 7.26 ppm. The signal is a singlet because there are no adjacent protons to cause spin-spin splitting. The chemical shift is downfield due to the deshielding effect of the three electronegative chlorine atoms.[24]

Objective: To identify the characteristic vibrational frequencies of the C-H and C-Cl bonds.

Methodology:

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[5]

-

Data Acquisition: Record the spectrum, typically in the range of 4000-500 cm⁻¹.[25]

-

Expected Outcome: The IR spectrum will exhibit characteristic absorption bands:

-

A strong C-H stretching vibration around 3019 cm⁻¹.

-

A strong C-Cl stretching vibration around 760 cm⁻¹.

-

A C-H bending vibration around 1215 cm⁻¹. The region below 1500 cm⁻¹ is known as the fingerprint region and can be used to confirm the identity of the compound by comparison with a reference spectrum.[25]

-

Objective: To determine the molecular weight and fragmentation pattern of trichloromethane.

Methodology:

-

Sample Introduction: Inject a small amount of the volatile sample into the mass spectrometer, where it will be vaporized and ionized, typically by electron impact (EI).

-

Instrumentation: A mass spectrometer capable of EI ionization and with a mass analyzer (e.g., quadrupole).

-

Data Acquisition: Obtain the mass spectrum, plotting relative abundance against the mass-to-charge ratio (m/z).

-

Expected Outcome: The mass spectrum will show a molecular ion peak (M⁺). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments. The most prominent peaks will be for the [CHCl₂]⁺ fragment (m/z = 83, 85, 87) and the molecular ion [CHCl₃]⁺ (m/z = 118, 120, 122, 124).

Synthesis

Industrially, trichloromethane is produced by the free-radical halogenation of methane or methyl chloride.[1][4] The process involves heating a mixture of chlorine and methane (or methyl chloride) to high temperatures (400–500 °C).[1][4] This results in a series of reactions that produce a mixture of chlorinated methanes (chloromethane, dichloromethane, trichloromethane, and carbon tetrachloride), which are then separated by distillation.[1]

Caption: Stepwise free-radical chlorination of methane.

On a smaller scale, trichloromethane can be produced via the haloform reaction, for example, by reacting acetone with sodium hypochlorite.[1]

Safety and Handling

Trichloromethane is a hazardous substance and must be handled with appropriate precautions. It is harmful if swallowed, causes skin and serious eye irritation, and is toxic if inhaled.[17][26] Prolonged or repeated exposure can cause damage to the liver, kidneys, and central nervous system.[4][20][26] It is also suspected of causing cancer and damaging the unborn child.[17][26]

-

Handling: Work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][26]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed, light-resistant containers (e.g., amber bottles) to prevent decomposition into phosgene.[17][19] Store away from strong bases, reactive metals, and oxidizers.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. greensynthesis.netlify.app [greensynthesis.netlify.app]

- 3. laballey.com [laballey.com]

- 4. chemicals.co.uk [chemicals.co.uk]

- 5. This compound (CHCl₃) – Structure, Formula, Properties, Preparation & Uses [allen.in]

- 6. geometryofmolecules.com [geometryofmolecules.com]

- 7. Page loading... [guidechem.com]

- 8. donaborah.substack.com [donaborah.substack.com]

- 9. youtube.com [youtube.com]

- 10. topblogtenz.com [topblogtenz.com]

- 11. This compound (CHCl₃): Uses, Health Effects & Safety [allen.in]

- 12. chemtube3d.com [chemtube3d.com]

- 13. This compound Formula - Derivation, Properties [pw.live]

- 14. This compound | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Trichloromethane [webbook.nist.gov]

- 16. This compound [commonorganicchemistry.com]

- 17. astechireland.ie [astechireland.ie]

- 18. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 19. CHEM-GUIDE: Chemical properties of tricholoromethane [chem-guide.blogspot.com]

- 20. This compound CHCl3 | Formula, Structure, Properties, Uses - GeeksforGeeks [geeksforgeeks.org]

- 21. This compound - Lab preparation, Properties, Uses and Question/Answer [chemicalnote.com]

- 22. 1H proton nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1,1-trichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. 1H proton nmr spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1,2-trichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. cactus.utahtech.edu [cactus.utahtech.edu]

- 25. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 26. carlroth.com:443 [carlroth.com:443]

"chloroform as a non-polar solvent in organic chemistry"

An In-Depth Technical Guide to Chloroform as a Solvent in Organic Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Trichloromethane, CHCl₃) is a volatile, colorless, and dense liquid that has long been a staple in the organic chemistry laboratory. Despite concerns over its toxicity, its unique solvent properties ensure its continued relevance in a variety of applications, from synthesis and extraction to chromatography and spectroscopy. This technical guide provides an in-depth examination of this compound's role as a solvent, detailing its physicochemical properties, common applications, and essential safety protocols. The document is intended for professionals in research, development, and drug discovery who utilize or are considering this compound in their workflows.

Physicochemical Properties of this compound

This compound's utility as a solvent is rooted in its distinct physical and chemical characteristics. While often broadly classified as non-polar, its properties are more nuanced. The presence of a single hydrogen atom allows it to act as a hydrogen bond donor, and the three electronegative chlorine atoms create a significant dipole moment.[1][2] This duality allows it to dissolve a wide range of both polar and non-polar organic compounds.[3][4]

General Properties

The fundamental physical constants for this compound are summarized below. Its low boiling point facilitates easy removal from reaction mixtures or extracts via evaporation.[5][6] Its high density relative to water is particularly advantageous in liquid-liquid extractions, where it forms the lower organic layer, simplifying separation.[5][7]

| Property | Value | References |

| Chemical Formula | CHCl₃ | [8] |

| Molecular Weight | 119.38 g/mol | [8] |

| Appearance | Colorless liquid | [8] |

| Odor | Characteristic sweet odor | |

| Density | 1.489 g/mL at 20°C | [8][9] |

| Boiling Point | 61.2°C | |

| Melting Point | -63.5°C | [8] |

| Vapor Pressure | 158.4 Torr at 20°C | [9] |

| Refractive Index (n_D) | 1.4459 at 20°C | [9][10] |

| Flash Point | None | [9] |

Solvent Characteristics

The polarity of a solvent is a critical parameter that dictates its solvating power. While metrics like the polarity index classify this compound as moderately polar, its low dielectric constant and immiscibility with water lead to its common functional classification as a non-polar solvent in the context of extractions.[9][11][12] It is miscible with most common organic solvents.[5][13]

| Property | Value | References |

| Dielectric Constant (ε_r) | 4.81 at 20°C | [9][14] |

| Dipole Moment (μ) | 1.15 D | [9][15] |

| Polarity Index (P') | 4.1 | [9][16] |

| Solubility in Water | ~0.8 g/100 mL at 20°C | [5][17] |

| Miscibility | Miscible with alcohols, ethers, benzene, etc. | [5][13][15] |

Applications in Experimental Organic Chemistry

This compound's versatility makes it a valuable tool in numerous laboratory procedures. It is widely used for extractions, as a reaction medium, and in analytical techniques.[13][18]

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[19] this compound is an excellent extraction solvent for isolating lipids, alkaloids, and other relatively non-polar organic compounds from aqueous mixtures.[18] Its high density ensures a clean separation as the bottom layer.

-

Preparation : Ensure the compound of interest is dissolved in an aqueous solution.

-

Solvent Addition : Transfer the aqueous solution to a separatory funnel. Add an equal volume of this compound. Stopper the funnel.

-

Mixing : Invert the separatory funnel and vent it by opening the stopcock to release any pressure buildup. Close the stopcock and shake the funnel gently for 1-2 minutes to facilitate partitioning of the solute. Vent periodically.

-

Phase Separation : Place the funnel in a ring stand and allow the layers to fully separate. This compound, being denser than water, will form the bottom layer.[8][19]

-

Collection : Carefully drain the lower this compound layer into a clean flask. If multiple extractions are required, the aqueous layer can be extracted again with fresh portions of this compound.[8]

-

Drying and Concentration : Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter the solution to remove the drying agent and concentrate the solvent using a rotary evaporator to isolate the target compound.

Caption: Workflow for a typical liquid-liquid extraction using this compound.

This compound as a Reagent: Dichlorocarbene Generation

Beyond its role as a solvent, this compound is a key reagent for the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive intermediate.[20] This is typically achieved by reacting this compound with a strong base, such as potassium tert-butoxide or sodium hydroxide, often in the presence of a phase-transfer catalyst.[20][21] Dichlorocarbene readily participates in cheletropic reactions with alkenes to form dichlorocyclopropanes.[22]

This protocol is an illustrative example of dichlorocarbene addition to an alkene.

-

Setup : To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add the alkene (e.g., 2-methyl-2-butene) and a phase-transfer catalyst (e.g., benzyltriethylammonium bromide).

-

Base Addition : Add a 50% aqueous solution of sodium hydroxide (NaOH) to the flask.

-

This compound Addition : While stirring vigorously, add this compound dropwise from the dropping funnel. The reaction is often exothermic and may begin to reflux. Maintain the temperature as needed with an external cooling bath.

-

Reaction : Continue stirring for several hours after the addition is complete. The progress can be monitored by TLC or GC analysis.

-

Workup : Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Separate the organic layer.

-

Purification : Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Caption: Generation of dichlorocarbene from this compound via deprotonation.

Use in NMR Spectroscopy

Deuterated this compound (CDCl₃) is the most common and versatile solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[8] Its ability to dissolve a wide array of organic compounds, its low cost, and its volatility make it an ideal choice for sample analysis and subsequent recovery.[6] The residual proton signal in CDCl₃ typically appears around 7.26 ppm, which is a useful reference point in the ¹H NMR spectrum.

-

Sample Weighing : Accurately weigh 2-10 mg of the purified, dry organic compound directly into a clean, dry vial.[6]

-

Solvent Addition : Using a clean pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial. If an internal standard (e.g., tetramethylsilane, TMS) is not already present in the solvent, it may be added at this stage.

-

Dissolution : Gently swirl or vortex the vial to completely dissolve the sample. If the sample is not fully soluble, gentle warming or sonication may be applied.

-

Transfer : Transfer the solution into a clean NMR tube using a Pasteur pipette. Ensure the liquid height in the tube is at least 4.5 cm to be within the detection range of the spectrometer.[6]

-

Analysis : Cap the NMR tube, wipe the exterior clean, and insert it into the NMR spectrometer for analysis.

Specialized Application: Phenol-Chloroform Extraction

In molecular biology, the phenol-chloroform extraction method is a robust technique for purifying nucleic acids (DNA and RNA) from complex biological samples like cell lysates.[7][23] In this liquid-liquid extraction, an aqueous sample is mixed with a phenol:this compound solution. During centrifugation, proteins are denatured and partition into the organic phase or the interphase, while lipids are solvated in the organic phase.[7] The hydrophilic nucleic acids remain in the upper aqueous phase, from which they can be precipitated and collected.[23][24]

-

Sample Preparation : Start with an aqueous solution containing lysed cells or homogenized tissue.

-

Extraction : Add an equal volume of a buffered phenol:this compound:isoamyl alcohol (25:24:1) mixture to the sample in a microcentrifuge tube.

-

Mixing : Vortex the tube vigorously for 15-30 seconds to create an emulsion.

-

Centrifugation : Centrifuge the mixture at high speed (e.g., 12,000 x g) for 5-10 minutes at room temperature. This will separate the mixture into three layers: a lower organic phase, a white precipitate of denatured protein at the interphase, and the upper aqueous phase containing the DNA.[7]

-

Aqueous Phase Transfer : Carefully pipette the upper aqueous phase into a new, clean tube, taking extreme care not to disturb the interphase or the organic layer.

-

DNA Precipitation : Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold absolute ethanol to the collected aqueous phase. Mix by inversion and incubate at -20°C for at least one hour to precipitate the DNA.

-

Pelleting and Washing : Centrifuge at high speed for 15-30 minutes to pellet the DNA. Carefully decant the supernatant. Wash the DNA pellet with 70% ethanol, then centrifuge again.

-

Final Preparation : Decant the ethanol wash and air-dry the pellet briefly. Resuspend the purified DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

Caption: Workflow for Phenol-Chloroform DNA Extraction.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions. It is a suspected carcinogen, a reproductive hazard, and can cause damage to the liver, kidneys, and central nervous system upon acute or chronic exposure.[25][24][26]

-

Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of its volatile vapors.[26][27]

-